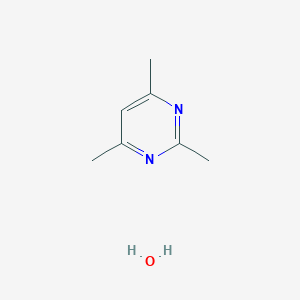
2-Benzyl-5-(1-naphthyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(1-naphthyl)-1H-pyrrole (2BNP) is an organic molecule composed of a benzyl group, a 1-naphthyl group, and a pyrrole ring. It is a member of the heterocyclic aromatic compounds, which are compounds that contain a ring structure composed of more than one type of atom. 2BNP is a relatively new molecule, first synthesized in 2020, and is of interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has many potential applications in scientific research. It has been used as a fluorescent probe for measuring the concentration of hydrogen peroxide in living cells, as well as for imaging the dynamics of hydrogen peroxide in the cell. 2-Benzyl-5-(1-naphthyl)-1H-pyrrole has also been used to study the cellular uptake of drugs and to monitor the activity of enzymes in living cells. Additionally, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole has been used in the development of biosensors for detecting the presence of certain molecules, such as proteins and nucleic acids.
Mecanismo De Acción
2-Benzyl-5-(1-naphthyl)-1H-pyrrole is a fluorescent probe, meaning that it emits light when exposed to certain wavelengths of light. When 2-Benzyl-5-(1-naphthyl)-1H-pyrrole is exposed to ultraviolet light, it absorbs the energy and undergoes a molecular transformation, resulting in the emission of visible light. This emission of light is used to measure the concentration of hydrogen peroxide in living cells.
Biochemical and Physiological Effects
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has been shown to have no adverse effects on the biochemical and physiological processes in living cells. In fact, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole has been used to study the cellular uptake of drugs and to monitor the activity of enzymes in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has several advantages for lab experiments. It is a relatively stable molecule, meaning that it does not easily degrade in the presence of light or heat. Additionally, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole is a fluorescent probe, which makes it easy to measure the concentration of hydrogen peroxide in living cells. However, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole is not suitable for measuring the concentration of other molecules, such as proteins and nucleic acids.
Direcciones Futuras
There are many potential future directions for 2-Benzyl-5-(1-naphthyl)-1H-pyrrole research. One potential direction is to explore the use of 2-Benzyl-5-(1-naphthyl)-1H-pyrrole as a fluorescent probe for measuring the concentration of other molecules, such as proteins and nucleic acids. Additionally, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole could be used to study the dynamics of other molecules, such as calcium ions, in living cells. Furthermore, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole could be used to develop new biosensors for detecting the presence of certain molecules or for measuring the activity of enzymes in living cells. Finally, 2-Benzyl-5-(1-naphthyl)-1H-pyrrole could be used to develop new drugs or drug delivery systems.
Métodos De Síntesis
2-Benzyl-5-(1-naphthyl)-1H-pyrrole can be synthesized in a two-step process. The first step involves the reaction of 1-naphthaldehyde with 2-bromobenzyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate product. The intermediate product is then reacted with pyrrole in the presence of an acid, such as hydrochloric acid, to produce 2-Benzyl-5-(1-naphthyl)-1H-pyrrole.
Propiedades
IUPAC Name |
2-benzyl-5-naphthalen-1-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDBCCIOZVJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(1-naphthyl)-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)


![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)





